![molecular formula C12H22N2O3 B2601860 (1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate CAS No. 1932441-42-3](/img/structure/B2601860.png)
(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
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Overview
Description
The compound is a derivative of 3-oxa-7-azabicyclo[3.3.1]nonane , which is a bicyclic structure containing both oxygen and nitrogen atoms. The “tert-butyl”, “9-amino”, and “7-carboxylate” groups are functional groups attached to this bicyclic core.
Molecular Structure Analysis
The molecular structure would be based on the 3-oxa-7-azabicyclo[3.3.1]nonane core, with the functional groups attached at the 1, 5, and 9 positions . The stereochemistry at these positions is indicated by the “R” and “S” designations.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of the carboxylate group could make the compound polar and potentially soluble in water .Scientific Research Applications
- Researchers have focused on stereoselective methods to prepare this basic structure. While some approaches involve enantioselective construction of an acyclic starting material, others achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .
- Researchers have reported the synthesis of 9-methoxy-9-methylbicyclo[3.3.1]nonane-3,7-diones using MCRs, highlighting the versatility of this approach .
- The synthesis of this compound involved the preparation of the ether 5, leading to the formation of the phenol. Salt formation yielded the hydrochloride form .
Tropane Alkaloid Synthesis
Multicomponent Reactions
Functional Activity of Enantiomers
Safety and Hazards
properties
IUPAC Name |
tert-butyl (1R,5S)-9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-8-6-16-7-9(5-14)10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBPHULJRAEWEO-ULKQDVFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COCC(C1)C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2COC[C@H](C1)C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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